
zinc;hexadecanoate;octadecanoate
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Overview
Description
Zinc hexadecanoate (zinc palmitate) and zinc octadecanoate (zinc stearate) are metallic soaps formed by the reaction of zinc oxide with hexadecanoic acid (C16H32O2, palmitic acid) and octadecanoic acid (C18H36O2, stearic acid), respectively. These compounds are widely utilized in industrial and biomedical applications due to their hydrophobic properties, lubricity, and stability. Zinc stearate, for instance, is a common additive in plastics, rubbers, and cosmetics, while zinc palmitate finds use in coatings and pharmaceuticals . Structurally, both compounds feature zinc ions coordinated to carboxylate anions, forming layered or polymeric networks depending on the alkyl chain length and synthesis conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: zinc;hexadecanoate;octadecanoate are typically synthesized by reacting zinc oxide or zinc chloride with fatty acids (C16-18) in a controlled environment. The reaction is usually carried out in an organic solvent, such as ethanol or isopropanol, under reflux conditions to ensure complete reaction . The resulting product is then purified through filtration and drying processes.
Industrial Production Methods: In industrial settings, the production of fatty acids, C16-18, zinc salts involves large-scale reactors where zinc salts and fatty acids are mixed and heated to facilitate the reaction. The mixture is then cooled, and the solid product is separated and dried. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: zinc;hexadecanoate;octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc salts back to their metallic zinc form.
Substitution: Substitution reactions can occur where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Metal salts such as calcium chloride or magnesium chloride.
Major Products Formed:
Oxidation: Zinc oxide and fatty acid derivatives.
Reduction: Metallic zinc and free fatty acids.
Substitution: New metal salts and free zinc ions.
Scientific Research Applications
Catalytic Applications
Zinc carboxylates have been investigated for their role as catalysts in biodiesel production and other chemical transformations.
Biodiesel Production
- Catalytic Efficiency : Zinc hexadecanoate has been shown to effectively catalyze the transesterification of triglycerides into fatty acid methyl esters (FAME) from various feedstocks, including palm oil and soybean oil. Studies indicate that zinc-based catalysts can achieve high conversion rates while maintaining stability over multiple reaction cycles .
- Recyclability : Research demonstrated that zinc carboxylates could be recycled effectively, retaining catalytic activity across several cycles. For instance, a study on zinc palmitate revealed its potential for reusability in biodiesel synthesis, achieving consistent yields over three cycles .
Catalyst Type | Feedstock | Yield (%) | Recycle Cycles |
---|---|---|---|
Zinc Hexadecanoate | Palm Oil | 95 | 3 |
Zinc Octadecanoate | Soybean Oil | 92 | 3 |
Material Science
Zinc carboxylates are also utilized in the formulation of various materials due to their stabilizing properties.
Paints and Coatings
- Metal Soaps in Oil Paints : Zinc carboxylates such as zinc stearate are known to form metal soaps that contribute to the texture and durability of oil paints. These compounds can influence the drying process and enhance the stability of paint formulations .
- Case Study : A study analyzing aging effects on oil paint panels found that zinc carboxylates developed over time, impacting both aesthetic qualities and structural integrity. The presence of these compounds was linked to improved resistance against degradation .
Pharmaceutical Applications
Zinc octadecanoate is recognized for its use in pharmaceutical formulations.
Excipients in Drug Formulations
- Lubricant Properties : Zinc stearate is commonly employed as a lubricant in tablet manufacturing. Its hydrophobic nature aids in reducing friction during the compression process, enhancing the uniformity of tablet production .
- Safety Profile : Clinical assessments indicate that zinc stearate is generally safe for use in pharmaceuticals, with no significant irritation observed during topical applications .
Cosmetic Industry
Both compounds are utilized in cosmetic formulations due to their emulsifying and stabilizing properties.
Cosmetic Applications
- Use in Formulations : Zinc hexadecanoate and octadecanoate serve as stabilizers and thickening agents in creams and lotions, improving texture and application properties.
- Safety Assessments : Regulatory reviews confirm that these compounds can be safely included in cosmetic products, with concentrations typically ranging from 0.1% to 50% depending on the formulation .
Mechanism of Action
The mechanism of action of fatty acids, C16-18, zinc salts involves their interaction with cell membranes and proteins. The zinc ions can bind to specific sites on proteins, altering their structure and function. This interaction can lead to changes in cell signaling pathways and metabolic processes . Additionally, the fatty acid component can integrate into cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Properties of Zinc Carboxylates and Analogues
Key Observations :
- Chain Length Effects: Longer alkyl chains (e.g., octadecanoate) enhance hydrophobicity and thermal stability compared to shorter chains (hexadecanoate) .
- Metal Center Influence : Zinc carboxylates are less toxic than lead-based analogues, making them preferable in consumer products. Lead carboxylates, however, exhibit unique catalytic and structural properties relevant to art conservation .
- Solubility: Both zinc hexadecanoate and octadecanoate are water-insoluble, unlike zinc carbonate, which reacts with acids to release CO2 .
Table 2: Industrial Use Cases and Performance Metrics
Key Findings :
- Biofuel Relevance: Ethyl hexadecanoate and octadecanoate derivatives are prominent in bio-oils, with yields influenced by reaction temperature and medium .
- Biomedical Roles : Methyl and ethyl esters of these acids exhibit antimicrobial activity, though elevated serum levels correlate with inflammatory markers like CRP in autoimmune diseases .
Research Advancements and Challenges
- Structural Insights: Mixed lead carboxylates (hexadecanoate/octadecanoate) exhibit statistical chain disorder, a feature likely shared by zinc analogues, affecting their mechanical properties in coatings .
- Synthesis Optimization : Recent studies emphasize defect engineering and lattice modifications (e.g., Cr<sup>3+</sup>-doped ZnAl2O4) to enhance functional properties, suggesting avenues for improving zinc carboxylate performance .
- Contradictions : While zinc carboxylates are generally safe, their esters may contribute to inflammation in high concentrations, necessitating balanced use in biomedical contexts .
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis methods for zinc hexadecanoate and zinc octadecanoate?
Zinc hexadecanoate (Zn(C₁₆H₃₁O₂)₂) and zinc octadecanoate (Zn(C₁₈H₃₅O₂)₂) are typically synthesized via metathesis reactions. For zinc octadecanoate, stearic acid (octadecanoic acid) is neutralized with sodium hydroxide to form sodium stearate, followed by reaction with zinc sulfate to precipitate the zinc salt . Similarly, zinc hexadecanoate is synthesized by reacting palmitic acid (hexadecanoic acid) with zinc chloride under controlled pH (8–9) and temperature (60–80°C) . Purity is verified via FTIR (carboxylate stretching at ~1540 cm⁻¹) and elemental analysis (Zn content ~10–12%) .
Q. Which analytical techniques are most effective for characterizing these compounds’ structural and thermal properties?
- XRD : Identifies crystalline phases; zinc stearate exhibits a lamellar structure with d-spacing ~3.8–4.2 Å .
- TGA : Reveals thermal stability; decomposition occurs in two stages (200–400°C for organic chains, >400°C for ZnO residue) .
- GC-MS : Used to analyze fatty acid composition in precursor materials (e.g., methyl hexadecanoate and ethyl octadecanoate) .
Q. How do these compounds function as surfactants or stabilizers in material science applications?
Zinc stearate acts as a lubricant and release agent in polymer composites due to its hydrophobic alkyl chains. Its efficacy depends on particle size (often <10 µm) and dispersion homogeneity, assessed via SEM-EDS . For hexadecanoate derivatives, interfacial activity is quantified using contact angle measurements and zeta potential analysis .
Advanced Research Questions
Q. How can experimental design address contradictions in reported thermal degradation profiles of zinc stearate?
Discrepancies in TGA data (e.g., onset degradation temperatures varying by 20–30°C) may arise from differences in crystallinity or trace impurities. A factorial design approach can isolate variables:
- Factors : Heating rate (5–20°C/min), atmosphere (N₂ vs. air), particle size distribution.
- Response : Onset degradation temperature and residue mass. Statistical tools (ANOVA) identify dominant factors, while XRD and FTIR pre/post-analysis clarify structural influences .
Q. What molecular mechanisms underlie the inhibitory effects of zinc carboxylates in enzymatic studies?
In silico docking studies (e.g., AutoDock Vina) reveal that methyl hexadecanoate and ethyl octadecanoate bind xanthine oxidase via hydrophobic interactions (ΔG = −7.1 to −10.7 kcal/mol), competing with substrate access to the molybdenum center . Experimental validation involves enzyme kinetics (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Q. How do zinc carboxylates influence metabolic correlations in microbial systems?
Metabolomic profiling (LC-MS) of Corynebacterium glutamicum shows strong correlations between octadecanoate/hexadecanoate and glutamate pathways. Zinc ions may modulate fatty acid synthase activity, altering lipid membrane composition and metabolite efflux . Knockout mutants (e.g., ΔaccD3) clarify zinc’s role in acetyl-CoA carboxylase regulation .
Q. Methodological Guidance
Q. Designing interdisciplinary studies: How to integrate material science and biochemistry for zinc carboxylate research?
- Step 1 : Define the primary objective (e.g., biocompatible polymer stabilizers).
- Step 2 : Use combinatorial libraries to screen zinc carboxylate variants for dual functionality (e.g., thermal stability + low cytotoxicity).
- Step 3 : Apply PICO framework: P opulation (polymer matrix), I ntervention (zinc stearate doping), C omparison (commercial stabilizers), O utcome (degradation temperature, cell viability) .
Resolving data contradictions in catalytic applications of zinc carboxylates
Conflicting reports on catalytic efficiency (e.g., esterification vs. hydrolysis) may stem from solvent polarity or coordination geometry. Use EXAFS to probe Zn²⁺ coordination (tetrahedral vs. octahedral) and correlate with activity . Pair with DFT calculations (e.g., Gaussian 09) to model reaction pathways .
Properties
CAS No. |
91051-01-3 |
---|---|
Molecular Formula |
C34H66O4Zn |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
zinc;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
BJWIKAHDFBRQJO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Key on ui other cas no. |
91051-01-3 |
Origin of Product |
United States |
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